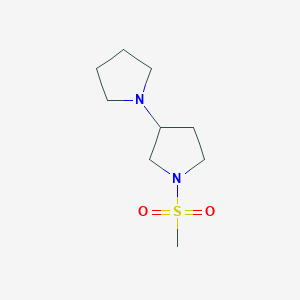![molecular formula C10H13N5O B7568638 3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one is a chemical compound that belongs to the pyrazinone family. It is a potent inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5), which is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). This compound has been extensively studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one is through the inhibition of 3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one. This enzyme is responsible for the degradation of cGMP, which is a secondary messenger that plays a crucial role in the regulation of various physiological processes. By inhibiting 3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one, the levels of cGMP increase, resulting in vasodilation, relaxation of smooth muscle, and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one are primarily due to the inhibition of 3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one. This results in vasodilation, relaxation of smooth muscle, and increased blood flow. These effects have been shown to be beneficial in the treatment of erectile dysfunction, pulmonary hypertension, and other cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one in lab experiments are its potent inhibitory effects on 3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one and its potential applications in the field of medicine. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell lines and may cause adverse effects in vivo.
Direcciones Futuras
There are several future directions for the research and development of 3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one. One of the most promising directions is the development of novel derivatives of this compound with improved pharmacological properties. Another direction is the investigation of its potential applications in the treatment of other diseases, such as cancer and neurological disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo.
Métodos De Síntesis
The synthesis of 3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one can be achieved through several methods. One of the most commonly used methods is the reaction of 4-ethyl-1H-pyrazole-3,5-diamine with 2-chloro-3,6-dimethylpyrazine-1-oxide, followed by the addition of sodium hydroxide. This reaction results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
The compound 3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicine. It has been shown to be a potent inhibitor of 3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one, which is an enzyme responsible for the degradation of cGMP. This makes it a potential candidate for the treatment of erectile dysfunction, pulmonary hypertension, and other cardiovascular diseases.
Propiedades
IUPAC Name |
3-[(1-ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-3-15-7-8(6-12-15)13-9-10(16)14(2)5-4-11-9/h4-7H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUFVSRNPHXCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC2=NC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7568561.png)


![4-[2-[(4-Methylpyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7568582.png)

![N-[(3-chlorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568588.png)

![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B7568600.png)
![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)

![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)